(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Description
This compound is a synthetic acetamide derivative featuring a benzodioxin core (2,3-dihydrobenzo[b][1,4]dioxin) linked via an ether-oxygen bridge to a substituted benzofuran moiety. The benzofuran ring is functionalized with a 2,3-dimethoxybenzylidene group at position 2 and a ketone at position 2. The Z-configuration of the benzylidene double bond suggests specific stereoelectronic properties that may influence its reactivity and biological interactions.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c1-31-21-5-3-4-16(27(21)32-2)12-24-26(30)19-8-7-18(14-22(19)36-24)35-15-25(29)28-17-6-9-20-23(13-17)34-11-10-33-20/h3-9,12-14H,10-11,15H2,1-2H3,(H,28,29)/b24-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVWGSYGAWMHLJ-MSXFZWOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its antiviral and antimicrobial properties, as well as its mechanism of action based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C27H23NO8
- Molecular Weight : 489.48 g/mol
The structure includes a dioxin moiety and a benzofuran component, which are known to influence biological activity.
Antiviral Activity
Research indicates that compounds related to this compound exhibit significant antiviral properties. A study evaluated the antiviral efficacy against Tobacco Mosaic Virus (TMV), revealing that certain derivatives showed over 40% inactivation at concentrations of 500 mg/L. Notably, derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety demonstrated enhanced activity compared to standard antiviral agents like ribavirin .
| Compound | Concentration (mg/L) | Inactivation Rate (%) |
|---|---|---|
| Derivative A | 500 | >40 |
| Derivative B | 100 | <40 |
Antimicrobial Activity
The compound has also been identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-D-ribose oxidase), an enzyme crucial for the survival of Mycobacterium tuberculosis. Inhibitory assays revealed that several analogs exhibited low Minimum Inhibitory Concentrations (MICs), indicating strong antimycobacterial activity .
| Analog | MIC (µg/mL) | Activity |
|---|---|---|
| Analog 1 | 0.5 | Strong |
| Analog 2 | 1.0 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing and electron-donating groups on the benzene rings significantly affects its antiviral and antimicrobial properties. For instance, modifications that enhance lipophilicity often correlate with improved cell membrane permeability and bioactivity .
Case Studies
- Antiviral Efficacy Against TMV : A series of experiments conducted on various derivatives showed that those with specific substituents on the benzofuran ring exhibited superior antiviral properties compared to their unsubstituted counterparts. The study concluded that structural modifications could lead to enhanced bioactivity.
- DprE1 Inhibition in Mycobacterium tuberculosis : A recent investigation highlighted the potential of this compound class in treating tuberculosis by effectively inhibiting DprE1. The study provided evidence for its use as a lead compound for further development into therapeutic agents against resistant strains of tuberculosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structure aligns with two classes of bioactive molecules:
Benzodioxin Derivatives: describes a compound (6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) with a benzodioxin core but lacks the benzofuran and acetamide groups. Key differences include: Molecular Weight: The target compound (estimated molecular weight ~500–550 g/mol) is heavier due to the benzofuran-acetamide substituents, compared to ’s compound (391.46 g/mol). Bioactivity: Benzodioxin derivatives are often associated with antioxidant and anti-inflammatory properties, as seen in phenylpropenoids from Populus buds .
Benzofuran Derivatives: The 3-oxo-2,3-dihydrobenzofuran moiety is analogous to furanochromones, which exhibit antimicrobial and anticancer activities.
Quantitative Structure-Activity Relationship (QSAR) Insights
highlights the importance of van der Waals descriptors and electronic properties in predicting bioactivity. Key comparisons include:
- Steric Effects : The dihydrobenzodioxin and benzofuran rings introduce rigidity, which could limit conformational flexibility relative to simpler acetamides .
Analytical Methodologies
- 2D-HPTLC and LC/MS: and emphasize the use of 2D-HPTLC for standardizing plant-derived compounds and LC/MS for identifying minor metabolites. These methods could isolate and quantify the target compound’s impurities or degradation products, ensuring pharmacological reliability .
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Antioxidant Potential: The benzodioxin and benzofuran moieties are structurally similar to antioxidants in Populus buds, suggesting possible radical-scavenging activity .
- Synthetic Challenges : The Z-configuration and multiple oxygen heterocycles may complicate synthesis, requiring advanced techniques like those described in (e.g., NMO-mediated oxidations).
- Data Gaps: No direct pharmacological studies on the target compound were found in the evidence. Inferences are drawn from structural analogues and QSAR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
